Cas no 851863-34-8 (2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
- SR-01000095991
- F0630-0050
- (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
- SR-01000095991-1
- AKOS024588427
- 851863-34-8
-
- Inchi: 1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6-7H2,1H3
- InChI Key: UVLOFJALEGQSGS-UHFFFAOYSA-N
- SMILES: S(C)C1=NCCN1C(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 265.05211239g/mol
- Monoisotopic Mass: 265.05211239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 104Ų
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0050-2μmol |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-5μmol |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-10μmol |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-20μmol |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-1mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-2mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-3mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-4mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-5mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0050-10mg |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole |
851863-34-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Introduction to 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851863-34-8)
2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole, identified by its CAS number 851863-34-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a heterocyclic structure known for its broad range of biological activities. The presence of both a methylsulfanyl group and a 4-nitrobenzoyl moiety in its molecular framework endows it with unique chemical properties that make it a promising candidate for further research and development.
The methylsulfanyl group, also known as methanethiolate, contributes to the compound's solubility and reactivity, while the 4-nitrobenzoyl part introduces a strong electron-withdrawing effect, which can influence the compound's interactions with biological targets. This dual functionality makes 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole a versatile scaffold for designing novel bioactive molecules.
In recent years, there has been growing interest in imidazole derivatives due to their potential applications in drug discovery. Imidazoles are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The structural features of 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole suggest that it may interact with various biological targets, making it a valuable compound for high-throughput screening and structure-activity relationship (SAR) studies.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The 4-nitrobenzoyl group can be further modified through various chemical reactions, such as reduction or hydrolysis, to yield different functional derivatives. This flexibility allows researchers to fine-tune the properties of the compound to achieve specific biological outcomes.
Recent studies have begun to explore the pharmacological profile of 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole in vitro. Initial experiments have shown promising results in terms of its ability to inhibit certain enzymatic activities associated with inflammatory pathways. The methylsulfanyl group appears to play a crucial role in modulating these interactions, potentially making the compound an effective anti-inflammatory agent.
The nitrobenzoyl moiety has also been investigated for its potential role in modulating oxidative stress responses. Nitroaromatic compounds are known to exhibit antioxidant properties, and the presence of a nitro group in this context could enhance the compound's ability to scavenge free radicals. This dual action—anti-inflammatory and antioxidant—makes 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole an intriguing candidate for therapeutic applications.
In addition to its biological potential, the chemical stability of this compound is another area of interest. The imidazole ring is known for its stability under various conditions, which makes it an ideal backbone for drug-like molecules. The introduction of the methylsulfanyl and 4-nitrobenzoyl groups does not significantly compromise this stability, ensuring that the compound can be stored and handled under standard laboratory conditions.
From a synthetic chemistry perspective, 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole represents an excellent example of how functional groups can be strategically incorporated into a molecular framework to enhance bioactivity. The synthesis of this compound involves multi-step reactions that showcase the expertise required in modern organic synthesis. Researchers have developed efficient protocols for introducing both the methylsulfanyl and 4-nitrobenzoyl groups while maintaining high yields and purity.
The implications of these findings are far-reaching. As more data becomes available on the pharmacological properties of imidazole derivatives like 2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole, it is likely that new therapeutic strategies will emerge based on these findings. The compound's unique structural features make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.
In conclusion,2-(methylsulfanyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851863-34-8) is a fascinating compound with significant potential in pharmaceutical research. Its combination of structural features and biological activities positions it as a promising candidate for further exploration in drug development programs worldwide.
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